(2S)-N-[(1S,2R)-3-[[(3S,6S)-4,7-dioxo-6-sec-butyl-12-oxa-5,8-diazabicyclo[11.2.2]heptadeca-1(15),13,16-trien-3-yl]amino]-2-hydroxy-1-[(4-hydroxyphenyl)methyl]propyl]-3-methyl-2-(2-oxopyrrolidin-1-yl)butanamide
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Overview
Description
The compound “(2S)-N-[(1S,2R)-3-[[(3S,6S)-4,7-dioxo-6-sec-butyl-12-oxa-5,8-diazabicyclo[1122]heptadeca-1(15),13,16-trien-3-yl]amino]-2-hydroxy-1-[(4-hydroxyphenyl)methyl]propyl]-3-methyl-2-(2-oxopyrrolidin-1-yl)butanamide” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of various intermediates. Each step requires specific reaction conditions such as temperature, pressure, and the use of catalysts. Detailed synthetic routes would typically be found in specialized chemical literature or patents.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic routes to maximize yield and purity. This may include the use of large-scale reactors, continuous flow processes, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a reagent in various chemical reactions.
Biology
In biology, it could be studied for its interactions with biological molecules, such as proteins or nucleic acids, and its potential effects on cellular processes.
Medicine
In medicine, the compound may be investigated for its therapeutic potential, including its ability to modulate specific biological pathways or its efficacy as a drug candidate.
Industry
In industry, it could be used in the development of new materials, catalysts, or other applications requiring specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. Detailed studies, including molecular docking and biochemical assays, are typically conducted to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other complex organic molecules with analogous structures or functional groups. Examples might be other bicyclic compounds or molecules containing similar amide or hydroxyl groups.
Uniqueness
The uniqueness of this compound lies in its specific structure, which may confer unique chemical properties or biological activities not found in other similar compounds
Properties
CAS No. |
180968-27-8 |
---|---|
Molecular Formula |
C37H53N5O7 |
Molecular Weight |
679.8 g/mol |
IUPAC Name |
(2S)-N-[(2S,3R)-4-[[(8S,11S)-8-butan-2-yl-7,10-dioxo-2-oxa-6,9-diazabicyclo[11.2.2]heptadeca-1(15),13,16-trien-11-yl]amino]-3-hydroxy-1-(4-hydroxyphenyl)butan-2-yl]-3-methyl-2-(2-oxopyrrolidin-1-yl)butanamide |
InChI |
InChI=1S/C37H53N5O7/c1-5-24(4)33-36(47)38-17-7-19-49-28-15-11-26(12-16-28)21-30(35(46)41-33)39-22-31(44)29(20-25-9-13-27(43)14-10-25)40-37(48)34(23(2)3)42-18-6-8-32(42)45/h9-16,23-24,29-31,33-34,39,43-44H,5-8,17-22H2,1-4H3,(H,38,47)(H,40,48)(H,41,46)/t24?,29-,30-,31+,33-,34-/m0/s1 |
InChI Key |
WGWWDGLTNADWNS-KKZGTGSDSA-N |
Isomeric SMILES |
CCC(C)[C@H]1C(=O)NCCCOC2=CC=C(C[C@@H](C(=O)N1)NC[C@H]([C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)N4CCCC4=O)O)C=C2 |
Canonical SMILES |
CCC(C)C1C(=O)NCCCOC2=CC=C(CC(C(=O)N1)NCC(C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)N4CCCC4=O)O)C=C2 |
Origin of Product |
United States |
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